BenchChemオンラインストアへようこそ!

Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate

Gas chromatography Impurity profiling Retention index

Ethyl (5E,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate (CAS 125827-50-1; molecular formula C₂₂H₃₄O₂; MW 330.50) is a monotrans geometric isomer impurity of the omega-3 fatty acid ethyl ester eicosapentaenoic acid ethyl ester (EPA-EE). In this compound, the Δ5 double bond adopts the E (trans) configuration, in contrast to the all-cis (all-Z) geometry of the active pharmaceutical ingredient (API), ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate (CAS 86227-47-6; icosapent ethyl).

Molecular Formula C22H34O2
Molecular Weight 330.5 g/mol
Cat. No. B13844852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate
Molecular FormulaC22H34O2
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC
InChIInChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17+
InChIKeySSQPWTVBQMWLSZ-BRHGTUFMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate: Monotrans EPA Ethyl Ester Impurity Reference Standard for Pharmaceutical Quality Control


Ethyl (5E,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate (CAS 125827-50-1; molecular formula C₂₂H₃₄O₂; MW 330.50) is a monotrans geometric isomer impurity of the omega-3 fatty acid ethyl ester eicosapentaenoic acid ethyl ester (EPA-EE). In this compound, the Δ5 double bond adopts the E (trans) configuration, in contrast to the all-cis (all-Z) geometry of the active pharmaceutical ingredient (API), ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate (CAS 86227-47-6; icosapent ethyl) [1]. Designated as Eicosapentaenoic Acid Impurity 19 (also referred to as Impurity 6 or Impurity 32 across different compendial listings), this compound arises via cis-to-trans isomerization during deodorization of fish oils, exposure to nitrogen dioxide (NO₂), or prolonged storage under light, heat, or acidic conditions [2][3]. As a certified impurity reference standard produced under ISO 17034 accreditation with typical purity >95% (GC), it serves as an essential analytical tool for pharmaceutical impurity profiling, method validation, and regulatory quality control (QC) of EPA-EE-based drug substances and products, including icosapent ethyl (Vascepa) and omega-3-acid ethyl esters (Lovaza) [4].

Why Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate Cannot Be Interchanged with All-Cis EPA Ethyl Ester or Other Trans Isomers in Analytical and Research Applications


Monotrans isomers of EPA-EE cannot be generically substituted for the all-cis API or for each other in any analytical, pharmaceutical, or biological research context. At the chromatographic level, monotrans EPA isomers exhibit distinct gas chromatographic (GC) retention indices from the all-cis isomer on cyanopropyl stationary phases (BPX-70 and SP-2560), with baseline resolution (Rs > 1.0) achievable between monotrans and all-cis species under optimized temperature and pressure programs [1]. At the structural level, the 5E isomer possesses unique infrared spectral signatures distinguishable from other monotrans regioisomers in the 700–600 cm⁻¹ cis-double-bond bending region and the 3100–2700 cm⁻¹ C–H stretching region [2]. Biologically, trans EPA isomers differ fundamentally from all-cis EPA in oxidative stability, enzymatic susceptibility to 15-lipoxygenase (15-LOX), and membrane incorporation behavior [3]. Critically, regulatory monographs for EPA-EE drug products mandate identification and quantification of individual geometric isomer impurities at specified thresholds per ICH Q3A/Q3B guidelines, and historical structural misassignment of impurities in certain imported drug registration standards has been documented and corrected only through rigorous independent re-characterization—meaning that reliance on incorrectly assigned reference standards can lead to erroneous relative retention time (RRT) assignments and failed method validation .

Quantitative Differentiation Evidence for Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate Versus All-Cis EPA Ethyl Ester and Other Comparators


GC Retention Index Differentiation: Monotrans Isomers Resolve from All-Cis EPA Methyl Ester with Rs > 1.0 on Cyanopropyl Columns

The monotrans isomers of EPA methyl ester (structurally analogous ethyl ester behavior) exhibit distinct gas chromatographic retention from the all-cis isomer. On BPX-70 and SP-2560 cyanopropyl stationary phases, monotrans EPA isomers with one trans double bond can be baseline-resolved from the corresponding all-cis isomer with resolution Rs > 1.0 under optimized temperature and pressure conditions [1]. The retention indices of all trans isomers show a strong linear correlation to the retention indices of the equivalent all-cis isomer, but the slopes of the corresponding linear regression lines vary systematically with the number of trans double bonds in the molecule, enabling two-dimensional fatty acid retention index (2D-FARI) separation of isomers into distinct groups according to the number of trans double bonds [1]. This chromatographic differentiation directly enables the use of the 5E,8Z,11Z,14Z,17Z compound as a system suitability marker and retention time calibrant in EPA-EE purity methods.

Gas chromatography Impurity profiling Retention index

Oxidative Stability: EPA Trans Isomers Exhibit Higher Oxidative Resistance Than All-Cis EPA Ethyl Ester in Both Hydrophilic and Hydrophobic Solvents

EPA ethyl ester trans isomers as a class demonstrate higher oxidative stability compared with the all-cis isomer in both hydrophilic and hydrophobic solvent systems [1]. For context, the all-cis EPA ethyl ester (comparator baseline) exhibits rapid autoxidation: an induction period of only 3–4 days at 5°C in the dark, compared with 20 days for ethyl linolenate (Ln) and >60 days for ethyl linoleate (Lo) [2]. After the induction period, oxygen uptake of all-cis EPA ethyl ester is 5.2 times faster than that of ethyl linolenate, and under fluorescent light irradiation (90 Lux, 5°C), the relative oxygen uptake of EPA ethyl ester during the first two days is 743 (Lo = 1), far exceeding that of Ln at 99 [3]. The trans isomers, by virtue of their altered double-bond geometry, exhibit a reduced propagation rate in the free-radical chain mechanism of autoxidation, consistent with the general principle that introduction of trans (as opposed to cis) unsaturation improves oxidative stability of fatty acid alkyl esters [4].

Oxidative stability Autoxidation Forced degradation

15-Lipoxygenase Resistance: Trans EPA Isomers Demonstrate Higher Enzymatic Resistance Than All-Cis EPA

EPA ethyl ester trans isomers exhibit higher resistance against 15-lipoxygenase (15-LOX) compared with the all-cis isomer. The structural and polar differences between cis and trans isomers are proposed to be responsible for their differential enzyme-substrate recognition properties [1]. Conversely, 5-LOX more readily modifies the trans isomers to produce leukotriene B₄ (LTB₄), a pro-inflammatory mediator, indicating a divergent metabolic fate: trans isomers resist one arm of the LOX pathway (15-LOX) while being more susceptible to another (5-LOX) [1]. This altered enzymatic processing profile is mechanistically significant because the all-cis EPA is known to compete with arachidonic acid for COX and LOX enzymes, serving as a substrate for the biosynthesis of anti-inflammatory and pro-resolving lipid mediators (resolvins, protectins) [2]; the trans isomer, by contrast, is processed into qualitatively different downstream metabolites.

Lipoxygenase Enzymatic resistance Lipid mediator biosynthesis

Membrane Incorporation and Biological Fate: Trans EPA Isomers Are Poorly Incorporated into Cell Membranes Compared with All-Cis EPA

Judging from fatty acid analysis of phospholipids in cell membranes, trans isomers of EPA appear to be poorly incorporated into the membrane phospholipid pool compared with the all-cis isomer [1]. This is consistent with independent findings that monotrans EPA isomers, when administered in diet, are incorporated into liver mitochondrial membranes in rats—demonstrating that incorporation does occur, but the extent and tissue distribution pattern differ from the all-cis form [2]. The reduced membrane incorporation of trans isomers suggests that the 5E impurity, if present in an EPA-EE preparation used for in vivo or cell-based studies, will exhibit a distinct pharmacokinetic-phospholipid distribution profile compared with the all-cis API, potentially altering the biological readout in studies of membrane fluidity, lipid raft signaling, or eicosanoid/resolvin precursor bioavailability.

Membrane incorporation Phospholipid remodeling Trans fatty acid metabolism

Certified Reference Material Purity and ISO 17034 Traceability for EPA Ethyl Ester Impurity 19 (5E Monotrans Isomer)

The 5E,8Z,11Z,14Z,17Z compound is commercially available as a certified pharmaceutical impurity reference standard (Eicosapentaenoic Acid Impurity 6 / Impurity 19) with a purity specification of >95% as determined by GC, manufactured under dual ISO 17034 accreditation (recognized by both CNAS in China and ANAB in the United States) [1]. The product is supplied with a full Certificate of Analysis including NMR (¹H and ¹³C), mass spectrometry (MS), HPLC/GC purity, IR, and UV characterization data, ensuring traceability to pharmacopoeial standards (USP or EP) [1]. For comparison, the all-cis EPA ethyl ester API (CAS 86227-47-6) is available in multiple purity grades: a stabilized research grade at >65.0% (GC) or >96.0% (GC) (TCI, stabilized with tocopherols) ; ≥98% purity for biochemical research (Cayman Chemical) ; and a USP Reference Standard grade for compendial testing . The EPA-EE certified reference material (CRM) developed by Chen et al. (2022) achieved a certified purity of 98.9 ± 0.4% (k = 2, 95% confidence interval) as assigned by the average of quantitative NMR and mass balance approaches, with demonstrated homogeneity and stability for 12 months at −4°C and 7 days at 50°C [2].

Reference standard ISO 17034 Pharmaceutical impurity

High-Value Application Scenarios for Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate Based on Quantitative Differentiation Evidence


System Suitability Marker and Retention Time Calibrant in GC-Based EPA-EE Impurity Profiling Methods

The demonstrated baseline chromatographic resolution (Rs > 1.0 on BPX-70 cyanopropyl columns) between monotrans EPA isomers and the all-cis API [cf. Evidence Item 1] makes the 5E,8Z,11Z,14Z,17Z compound an ideal system suitability standard for compendial GC methods used in EPA-EE drug substance and drug product release testing. It serves as a retention time marker to verify column performance and resolution adequacy prior to running batch samples, and its distinct 2D-FARI cluster position enables unambiguous identification against co-eluting non-trans impurities. The ISO 17034-certified purity (>95%) provides the traceability required for GMP-compliant QC laboratories.

Stability-Indicating Method Development and Forced Degradation Studies for Icosapent Ethyl Drug Products

The differential oxidative stability of trans EPA isomers relative to the all-cis form [cf. Evidence Item 2] positions the 5E compound as a critical analyte in forced degradation (stress) studies. When EPA-EE drug substance is subjected to thermal, photolytic, or oxidative stress conditions per ICH Q1A(R2) guidelines, cis-to-trans isomerization at the Δ5 position generates this specific impurity. Monitoring its formation kinetics using the certified reference standard enables establishment of degradation pathways, identification of the 5E isomer as a degradation product rather than a process impurity, and setting of scientifically justified acceptance criteria in the drug product specification, particularly given the all-cis EPA-EE baseline oxidation rate of 5.2× that of ethyl linolenate with an induction period of only 3–4 days at 5°C [1].

Lipidomics and Oxylipin Biosynthesis Research Quality Control: Ensuring All-Cis EPA-EE Identity in Experimental Preparations

In lipidomics studies where EPA-EE is administered to cell cultures or animal models to trace LOX-pathway mediator biosynthesis (resolvins, protectins, LTB₄), the presence of even low levels of the 5E impurity can confound results because trans isomers exhibit divergent 15-LOX resistance and 5-LOX susceptibility [cf. Evidence Items 3 and 4] and produce qualitatively different oxylipin profiles [2]. Researchers using EPA-EE in inflammation resolution pharmacology, membrane biophysics, or lipid mediator discovery should employ the 5E reference standard to verify, via GC or LC-MS, that their EPA-EE starting material is free from trans isomer contamination above a pre-defined threshold, thereby ensuring that observed biological effects are attributable exclusively to the all-cis form.

Regulatory ANDA/DMF Submission Support: Structural Verification and Impurity Qualification for Generic Icosapent Ethyl

The documented history of structural misassignment of EPA-EE impurities in certain imported drug registration standards underscores the regulatory necessity of using independently verified, structurally confirmed impurity reference standards. For generic drug developers preparing ANDA submissions for icosapent ethyl, the 5E,8Z,11Z,14Z,17Z compound—with its full NMR, MS, IR, and chromatographic characterization package—provides the traceable, regulatorily defensible impurity identification required for: (a) demonstrating that the generic product's impurity profile is qualified against the reference listed drug (RLD); (b) validating that specified impurities and unspecified impurities are correctly identified at ICH Q3A thresholds (reporting threshold 0.05%, identification threshold 0.10%, qualification threshold 0.15% for a maximum daily dose of 4 g/day); and (c) meeting the structural characterization requirements of ICH Q3A and regional pharmacopoeial impurity monographs [3].

Quote Request

Request a Quote for Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.